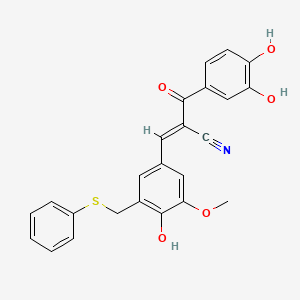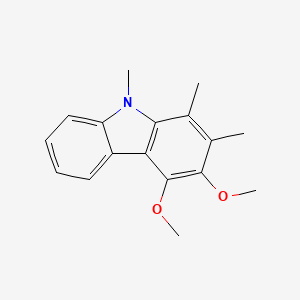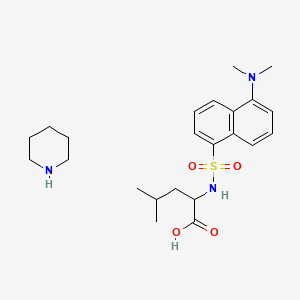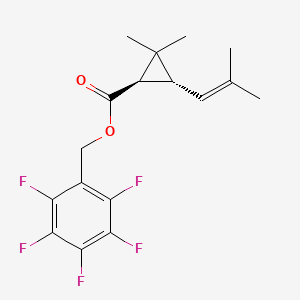
2(3H)-Benzoxazolone, 3-methyl-6-(phenylacetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzoxazolone, 3-methyl-6-(phenylacetyl)- is a heterocyclic organic compound that belongs to the benzoxazolone family This compound is characterized by a benzoxazolone core structure with a methyl group at the 3-position and a phenylacetyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 3-methyl-6-(phenylacetyl)- typically involves the following steps:
Formation of the Benzoxazolone Core: The benzoxazolone core can be synthesized through the cyclization of o-aminophenol with carbonyl compounds under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 3-position through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Phenylacetyl Group: The phenylacetyl group can be introduced at the 6-position through acylation reactions using phenylacetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of 2(3H)-Benzoxazolone, 3-methyl-6-(phenylacetyl)- may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzoxazolone, 3-methyl-6-(phenylacetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like alkyl halides.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolone, 3-methyl-6-(phenylacetyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes, such as cyclooxygenase (COX) enzymes in the case of anti-inflammatory activity.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
DNA Intercalation: Intercalating into DNA strands, thereby affecting DNA replication and transcription processes.
Comparison with Similar Compounds
2(3H)-Benzoxazolone, 3-methyl-6-(phenylacetyl)- can be compared with other benzoxazolone derivatives and similar heterocyclic compounds:
Benzoxazolone Derivatives: Compounds such as 2(3H)-Benzoxazolone, 3-methyl-6-(acetyl)- and 2(3H)-Benzoxazolone, 3-methyl-6-(benzoyl)- share similar core structures but differ in their substituents, leading to variations in their biological activities and applications.
Properties
CAS No. |
54903-64-9 |
|---|---|
Molecular Formula |
C16H13NO3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-methyl-6-(2-phenylacetyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H13NO3/c1-17-13-8-7-12(10-15(13)20-16(17)19)14(18)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 |
InChI Key |
ZSDNICMYZJQIMO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)CC3=CC=CC=C3)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


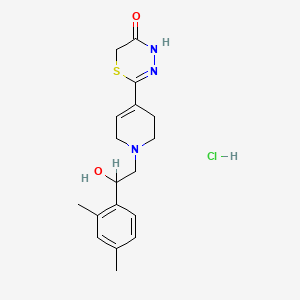
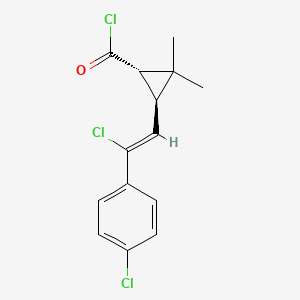
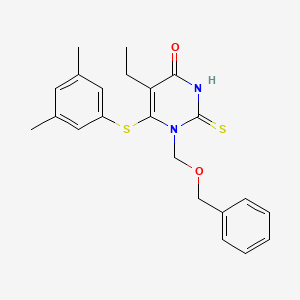
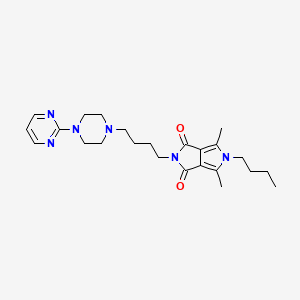
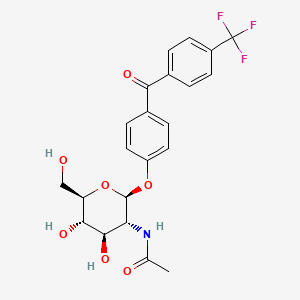
![zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride](/img/structure/B12713498.png)

![(E)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B12713507.png)
